
Propyl ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl ammonium bromide is a quaternary ammonium compound with the chemical formula C₃H₇NH₃Br. It is a type of alkyl ammonium bromide where the ammonium ion is substituted with a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl ammonium bromide can be synthesized through the reaction of propylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where propylamine reacts with hydrobromic acid to form this compound and water:
C3H7NH2+HBr→C3H7NH3Br
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where propylamine and hydrobromic acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Propyl ammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The propyl group can undergo oxidation to form propyl alcohol or reduction to form propane.
Decomposition: At high temperatures, this compound can decompose to form propylamine and hydrogen bromide.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or sodium chloride.
Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of propyl chloride or propyl hydroxide.
Oxidation: Formation of propyl alcohol.
Reduction: Formation of propane.
Aplicaciones Científicas De Investigación
Propyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ion transport and membrane permeability in biological systems.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propyl ammonium bromide involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This property makes it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ammonium bromide: Similar structure but with a methyl group instead of a propyl group.
Ethyl ammonium bromide: Contains an ethyl group instead of a propyl group.
Butyl ammonium bromide: Contains a butyl group instead of a propyl group.
Uniqueness
Propyl ammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic surfaces.
Propiedades
Fórmula molecular |
C3H10BrN |
|---|---|
Peso molecular |
140.02 g/mol |
Nombre IUPAC |
propylazanium;bromide |
InChI |
InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H |
Clave InChI |
MVYQJCPZZBFMLF-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH3+].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



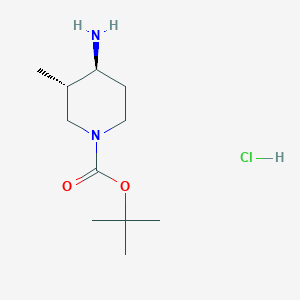

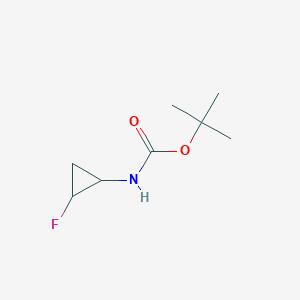
![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
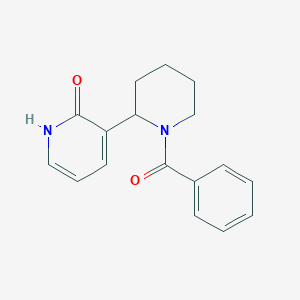
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
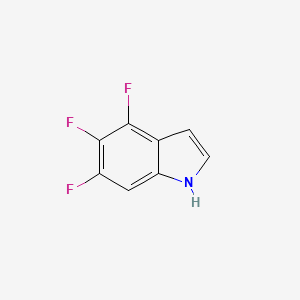
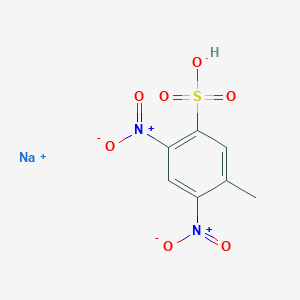

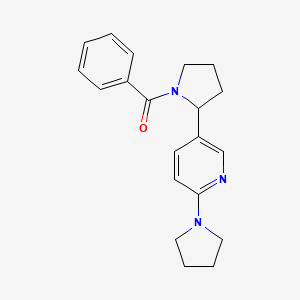
![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
